Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

Benzyl 3-hydroxypiperidine-1-carboxylate structure
95798-22-4 structure
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4
C13H17NO3
235.278983831406
MFCD03839903
61809

Benzyl 3-hydroxypiperidine-1-carboxylate Properties

Names and Identifiers

    • N-Cbz-3-Hydroxypiperidine
    • Benzyl 3-hydroxypiperidine-1-carboxylate
    • Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • 1-benzyloxycarbonyl-3-hydroxypiperidine
    • 1-benzyloxycarbonylpiperidine-3-ol
    • 1-cbz-3-hydroxy-piperidine
    • 1-N-Cbz-3-hydroxy-piperidine
    • 3-(1-benzyloxycarbonyl)piperidinol
    • 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
    • N-benzyloxycarbonyl-3-hydroxypiperidine
    • N-Cbz-piperidin-3-ol
    • 1-cbz-3-hydroxypiperidine
    • NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
    • (S)-1-CBZ-3-HYDROXYPIPERIdine
    • 1-n-cbz-3-hydroxy piperidine
    • KS
    • Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
    • +Expand
    • MFCD03839903
    • NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
    • O=C(N1CC(O)CCC1)OCC1C=CC=CC=1

Computed Properties

  • 235.12100
  • 1
  • 3
  • 3
  • 17
  • 251
  • 49.8

Experimental Properties

  • 1.71780
  • 49.77000
  • 384.9°C at 760 mmHg
  • Pale-yellow to Yellow-brown Liquid

Benzyl 3-hydroxypiperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006BEL-1g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
1g
$8.00 2024-04-19
A2B Chem LLC
AC93917-1g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
1g
$7.00 2024-07-18
Aaron
AR006BMX-5g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
5g
$7.00 2024-07-18
abcr
AB168992-5 g
1-N-Cbz-3-hydroxy-piperidine; 97%
95798-22-4
5g
€80.20
Alichem
A129005022-100g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
100g
$291.20 2023-08-31
Ambeed
A351272-1g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
1g
$9.0 2024-07-18
AstaTech
58144-5/G
1-N-CBZ-3-HYDROXY-PIPERIDINE
95798-22-4 97%
5g
$33 2023-09-16
Chemenu
CM116659-100g
N-Cbz-3-hydroxypiperidine
95798-22-4 96%
100g
$262 2021-08-06
Crysdot LLC
CD11003099-100g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
100g
$277 2024-07-19
Enamine
EN300-7319785-0.05g
benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4
0.05g
$323.0

Benzyl 3-hydroxypiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt; 5 h, rt
Reference
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
Reference
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 5 °C; 4 h, rt
Reference
Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens
Agouridas, Constantin; Denis, Alexis; Auger, Jean-Michel; Benedetti, Yannick; Bonnefoy, Alain; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ;  8 - 12 atm, rt
Reference
Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  overnight, rt
Reference
Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  10 - 25 °C; overnight, 10 - 25 °C
Reference
preparation method of multi-chiral nitrogen substituted piperidinol derivatives
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Stereo-complementary bioreduction of saturated N-heterocyclic ketones
Li, Chao; Liu, Yan; Pei, Xiao-Qiong; Wu, Zhong-Liu, Process Biochemistry (Oxford, 2017, 56, 90-97

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  < 15 °C; 3 h, < 15 °C
Reference
Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Novel urethane-containing aminosteroid compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds
Tomori, Hiroshi; Shibutani, Kuniko; Ogura, Katsuyuki, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15

Synthetic Circuit 15

Reaction Conditions
Reference
A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes
Apostolopoulos, Costas D.; Haroutounian, Serkos A., Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of quinolizinonecarboxylates and analogs as antibacterials
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of heterocyclic compounds as platelet aggregation inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Azaspiro quinolone and naphthyridone antibacterial agents
, United States, , ,

Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypiperidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
A11175
99%
50.0g
377.0